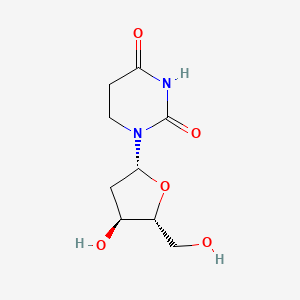
5,6-Dihydrodeoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydrodeoxyuridine is a chemical compound with the molecular formula C9H14N2O5 . It is also known by other names such as 5,6-dihydro-2’-deoxyuridine, Dihydrodeoxyuridine, and 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione .
Molecular Structure Analysis
The molecular weight of this compound is 230.22 g/mol . The IUPAC name is 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione . The InChI is InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The exact mass is 230.09027155 g/mol .
Scientific Research Applications
Potential Anti-Herpes Agents
5,6-Dihydrodeoxyuridine derivatives were synthesized and examined as potential anti-herpes agents. Specifically, 5-halo-6-methoxy-5,6-dihydro derivatives of 5-[1-methoxy-2-halo(or 2,2-dihalo)ethyl]-2′-deoxyuridines were designed to act as potential prodrugs with enhanced metabolic stability, aiming for ready conversion to the parent molecules. These analogs were found to be stable to E. coli thymidine phosphorylase and could regenerate the 5,6-olefinic bond to provide parent moieties upon incubation with glutathione at 37°C. However, these compounds were not inhibitory against herpes simplex virus type-1 (HSV-1), potentially due to their inability to convert to parent compounds in cell culture medium Rakesh Kumar, 2003.
Interaction with DNA Polymerases and DNA N-glycosylases
The chemical synthesis of (5′S,6S)-cyclo-5,6-dihydro-2′-deoxyuridine [(5′S,6S)-CyclodHdUrd], a major product of gamma irradiation of oxygen-free aqueous solution of 2′-deoxycytidine, was reported. Subsequently, this cyclonucleoside was incorporated into defined sequence oligodeoxyribonucleotides. In vitro replication and repair studies showed that (5′S,6S)-CyclodHdUrd, along with (5′S,6S)-CyclodHThd [(5′S,6S)-cyclo-5,6-dihydrothymidine], inserted into DNA oligomers act as blocks for DNA polymerases and are not excised by DNA N-glycosylases. This suggests that these compounds might represent potential blocks in DNA replication or repair mechanisms E. Muller et al., 2000.
Role in DNA Damage and Repair
The role of this compound in DNA damage and repair was highlighted through the study of tandem lesions in DNA by a nucleobase peroxyl radical. It was found that under aerobic conditions, the peroxyl radical derived from 5,6-dihydro-2'-deoxyuridin-6-yl reacts approximately 82% of the time with either the 5'- or 3'-adjacent nucleotide to produce two contiguously damaged nucleotides, known as tandem lesions. These results suggest that tandem lesions, whose biochemical effects are largely unknown, constitute a major family of DNA damage products produced by the indirect effect of gamma-radiolysis I. Hong et al., 2007.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mechanism of Action
Target of Action
5,6-Dihydrodeoxyuridine (dUrd) is a pyrimidine nucleoside . .
Mode of Action
This compound is phosphorylated by deoxyribonucleoside kinase to form dUrd monophosphate . This suggests that it may interact with its targets through phosphorylation, a common mechanism of action for many drugs.
Biochemical Pathways
It is known that pyrimidine nucleosides, such as this compound, play a crucial role in dna synthesis .
Result of Action
This compound has been shown to inhibit the activity of catalase and other enzymes that hydrolyze hydrogen peroxide . This suggests that it may have antiviral properties.
Biochemical Analysis
Biochemical Properties
5,6-Dihydrodeoxyuridine is found in tRNA and rRNA molecules as a nucleoside . The corresponding nucleobase is 5,6-dihydrouracil . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that this compound levels are high in organisms that grow at low temperatures, providing the necessary local flexibility of the tRNA at or below the freezing point .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRLEURHMTTRX-SHYZEUOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-99-3 |
Source


|
| Record name | 5,6-DIHYDRODEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STE2XBS8PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
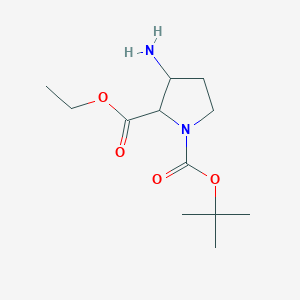
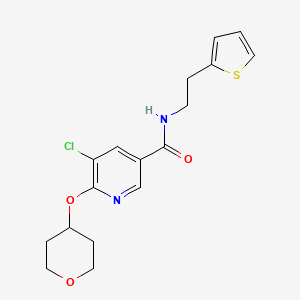
![2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2400909.png)
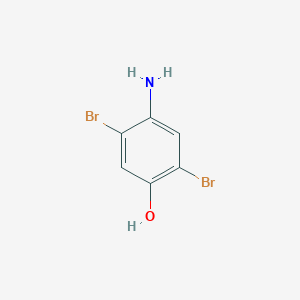
![2a,5,5,10b-Tetramethyl-3,4,4a,5,10,10b-hexahydro-2ah-2-oxa-10a-aza-benzo[g]cyclopenta[cd]azulen-1-one](/img/structure/B2400916.png)
![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2400917.png)
![N-(4-fluorobenzyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2400919.png)
![N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2400921.png)
![3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2400922.png)
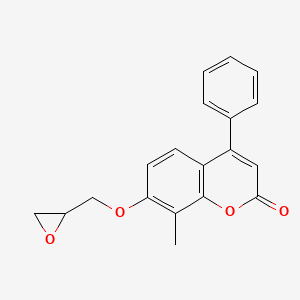
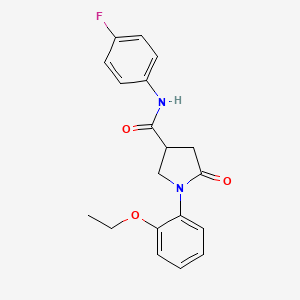
![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2400926.png)
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2400927.png)
![ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2400928.png)
